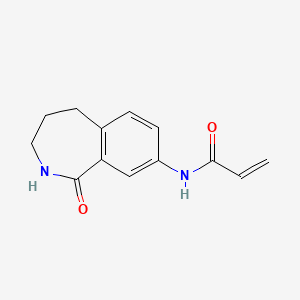![molecular formula C8H16ClNS B2982382 8-Thia-1-azaspiro[4.5]decane hydrochloride CAS No. 1888827-15-3](/img/structure/B2982382.png)
8-Thia-1-azaspiro[4.5]decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Thia-1-azaspiro[4.5]decane hydrochloride is a chemical compound with the CAS Number: 1888827-15-3 . It has a molecular weight of 193.74 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 8-thia-1-azaspiro[4.5]decane hydrochloride . The InChI code for this compound is 1S/C8H15NS.ClH/c1-2-8(9-5-1)3-6-10-7-4-8;/h9H,1-7H2;1H . This indicates the presence of a spirocyclic structure with a sulfur atom (thia) and a nitrogen atom (aza).Physical And Chemical Properties Analysis
8-Thia-1-azaspiro[4.5]decane hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 193.74 .Scientific Research Applications
Anticancer Activity
8-Thia-1-azaspiro[4.5]decane derivatives have shown promise in anticancer research. A study by Flefel et al. (2017) synthesized new derivatives of 1-thia-azaspiro[4.5]decane, exhibiting moderate to high inhibition activities against various human cancer cell lines, including liver hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma (Flefel et al., 2017).
Antiviral Activity
Compounds based on 1-thia-4-azaspiro[4.5]decan-3-one have demonstrated anti-coronavirus activity. In a study by Apaydın et al. (2019), certain derivatives were found to inhibit human coronavirus 229E replication, highlighting the potential of these compounds in antiviral drug development (Apaydın et al., 2019).
Synthesis Techniques
The synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane was described by Mai et al. (2010), showcasing the chemical processes involved in creating such compounds (Mai et al., 2010).
Antimicrobial Agents
Research into the antimicrobial properties of 1-thia-4-azaspiro derivatives was conducted by Al-Ahmadi (1996). The study synthesized bispiroheterocyclic systems, showing potential as antimicrobial agents (Al-Ahmadi, 1996).
Drug Discovery Modules
Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, targeting them as novel, multifunctional, and structurally diverse modules for drug discovery (Li et al., 2013).
Radioprotective Agent
Shapiro et al. (1968) explored the use of a 1-thia-4,7-diazaspiro derivative as a radioprotective agent, showing potential in protecting against lethal doses of X-radiation in mice (Shapiro et al., 1968).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing its dust, mist, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
8-thia-1-azaspiro[4.5]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-2-8(9-5-1)3-6-10-7-4-8;/h9H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROIOKPANVSTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCSCC2)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

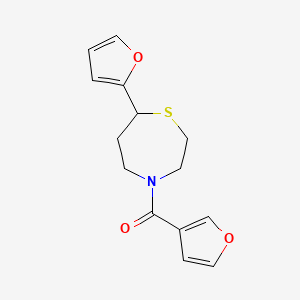
![Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate](/img/structure/B2982302.png)
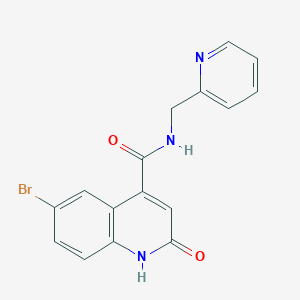


![2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2982310.png)
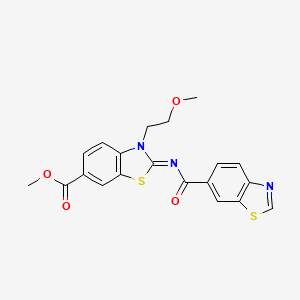
![N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2982312.png)
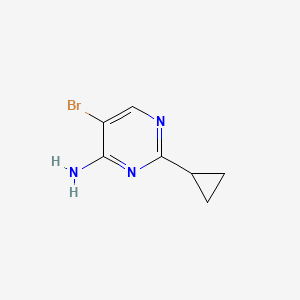
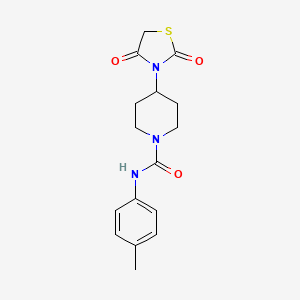

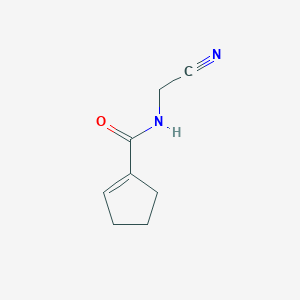
![(3S,6R)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2982320.png)
